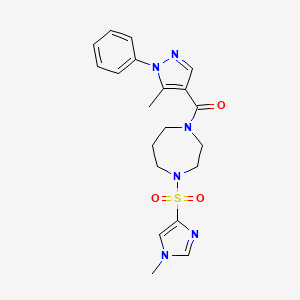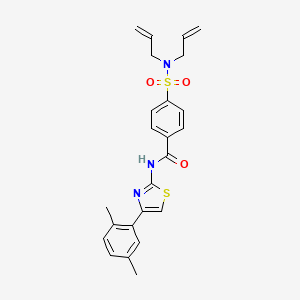![molecular formula C23H23N3O4S B3012310 Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173053-60-5](/img/structure/B3012310.png)
Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule that appears to be related to various benzo-fused heterocyclic compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d]thiazole and piperidine rings, are known to be associated with pharmacological properties, as seen in the anti-mycobacterial chemotypes and antiestrogens described in the papers .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were prepared through a series of reactions including a Friedel-Crafts aroylation, which is a common method for constructing aromatic ketones . Similarly, the synthesis of 3-aroyl-2-arylbenzo[b]thiophene derivatives involved Friedel-Crafts aroylation followed by deprotection steps . These methods could potentially be adapted for the synthesis of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, with careful consideration of the reactivity of the dioxol ring and the thiadiazol moiety.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit significant conformational flexibility due to the presence of the piperidine ring, which can adopt chair and boat conformations. The benzo[d]thiazole and thiadiazol rings contribute to the rigidity of the molecule and may influence the overall three-dimensional shape, which is crucial for biological activity .
Chemical Reactions Analysis
The benzo[d]thiazole and thiadiazol rings present in the compound are known to participate in various chemical reactions. For example, the benzo[d]thiazole moiety can undergo electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the compound . The thiadiazol ring might be involved in nucleophilic substitution reactions, depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxybenzyl group suggests potential lipophilicity, which could affect the compound's solubility and permeability across biological membranes. The piperidine ring might contribute basic properties, influencing the compound's solubility in acidic or basic environments . The benzo[d]thiazole and thiadiazol rings could contribute to the compound's UV absorption characteristics, which might be useful in spectroscopic analysis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity Research on structurally similar compounds has shown their potential in antimicrobial applications. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives highlights the preparation of compounds with variable and modest activity against bacteria and fungi. This suggests that benzo[d][1,3]dioxol-5-yl derivatives could be explored for their antimicrobial properties, offering insights into their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity Another area of interest is the investigation of antiproliferative activities. The structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles, such as those incorporating piperidin-1-yl and morpholino groups, have been evaluated for their antiproliferative activity. These studies provide a foundation for assessing the potential anticancer properties of benzo[d][1,3]dioxol-5-yl derivatives, underscoring their relevance in medicinal chemistry and drug design (Prasad et al., 2018).
Anti-mycobacterial Chemotypes The exploration of new anti-mycobacterial chemotypes, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has demonstrated significant potential in combating Mycobacterium tuberculosis. This research indicates that derivatives of benzo[d][1,3]dioxol-5-yl could be valuable in the search for novel anti-tubercular agents, contributing to the global fight against tuberculosis (Pancholia et al., 2016).
Material Science Applications In material science, the synthesis and characterization of compounds with complex heterocyclic structures have implications for the development of new materials with unique properties. Studies on the thermal, optical, etching, and structural aspects of compounds similar to benzo[d][1,3]dioxol-5-yl derivatives shed light on their potential applications in creating materials with specific optical and thermal properties (Karthik et al., 2021).
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
Compounds with similar structures have been shown to have various effects, such as inducing apoptosis and causing cell cycle arrests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-28-18-5-2-15(3-6-18)12-21-24-25-22(31-21)16-8-10-26(11-9-16)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,16H,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYPKIFOGLVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)


![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)


![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)